Chemical Synthesis Yield vs. Enzymatic PAC Production
The chemical synthesis of 1-hydroxy-3-phenylpropan-2-one via the Organic Syntheses procedure achieves a 90% isolated yield from 3-phenyl-2-(propylthio)-2-propen-1-ol [1]. In contrast, the yeast-mediated biotransformation route to the regioisomer phenylacetylcarbinol (PAC) yields only 62% conversion under optimized conditions [2]. This 28% absolute difference in yield directly impacts material costs and process efficiency.
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | 90% isolated yield |
| Comparator Or Baseline | Phenylacetylcarbinol (PAC): 62% conversion (yeast-based method) |
| Quantified Difference | +28% absolute yield for target compound |
| Conditions | OrgSyn procedure: acid-catalyzed hydrolysis of enol thioether; PAC: yeast-mediated condensation of benzaldehyde and pyruvate |
Why This Matters
Higher yield translates to lower raw material consumption and reduced cost per unit of downstream pharmaceutical intermediates.
- [1] Waters, M. S.; Snelgrove, K.; Maligres, P. 1-Hydroxy-3-phenyl-2-propanone. Organic Syntheses 2003, 80, 190. DOI: 10.15227/orgsyn.080.0190. View Source
- [2] Rogers, P. L.; et al. Yeast-based process for production of L-PAC. US Patent 7,063,969 B2. 2006. Gas chromatography indicated a 62% conversion to phenylacetylcarbinol. View Source
